Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate
Overview
Description
Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate is a bipyridine derivative, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are particularly valued for their ability to coordinate with metal centers, making them useful as ligands in catalysis and as building blocks in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond . Another method is the Negishi coupling, which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines . These reactions are generally carried out under mild conditions and offer high yields.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes. Additionally, the development of more robust and recyclable catalysts is a focus area to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the bipyridine core, making it suitable for different applications.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Negishi Coupling: Involves pyridyl zinc halides and halogen-substituted pyridines.
Major Products
The major products formed from these reactions are often other bipyridine derivatives with varying functional groups, which can be further utilized in various applications .
Scientific Research Applications
Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a ligand in transition-metal catalysis, facilitating various organic transformations.
Biology: Serves as a building block for biologically active molecules.
Industry: Used in the synthesis of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate primarily involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, making it more reactive and suitable for catalysis. The bipyridine core can also participate in electron transfer processes, which are crucial in various catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 6,6’-Dimethyl-2,2’-bipyridine
- 2-Methyl-6-(trimethylsilyl)-pyridine
Uniqueness
Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific functional groups, which provide distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic interactions .
Properties
IUPAC Name |
methyl 5-(6-bromopyridin-2-yl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPGRKQQUYHHKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745285 | |
Record name | Methyl 6-bromo[2,3'-bipyridine]-5'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-03-3 | |
Record name | [2,3′-Bipyridine]-5′-carboxylic acid, 6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo[2,3'-bipyridine]-5'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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